molecular formula C13H15FN2O3S B1241649 Unifiram CAS No. 272786-64-8

Unifiram

Cat. No. B1241649
CAS RN: 272786-64-8
M. Wt: 298.34 g/mol
InChI Key: SNRTZFZAFBIBJP-UHFFFAOYSA-N
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Description

Unifiram, also known as DM-232, is an experimental drug . It has shown antiamnesic and other effects in animal studies with far greater potency than piracetam . A number of related compounds are known, such as sunifiram (DM-235) and sapunifiram (MN-19) .


Synthesis Analysis

The metabolism of Unifiram has been studied using ultra-high performance liquid chromatography–high-resolution mass spectrometry . The structures of two potential metabolites of Unifiram have been proposed . It was established that the supposed metabolites of Unifiram can be determined only with the use of enzymatic hydrolysis, while mineral hydrolysis led to the complete destruction of both the Unifiram itself and the hypothetical metabolites .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Unifiram molecule .


Chemical Reactions Analysis

The metabolism of Unifiram is considered in the context of its potential as a nootropic drug . It is known that Unifiram is partially excreted in its native form and has a very narrow detection window .

Scientific Research Applications

Nootropic Effects

Unifiram is identified as a potent cognition enhancer, also known as a nootropic . It has been reported to significantly improve cognition and the ability to focus, think clearly, and stay motivated .

Memory Enhancement

Unifiram has been under clinical trials as a means of improving memory . It’s believed to have a potency some 30,000 times higher than that of piracetam, a representative of piracetam-like nootropics .

Alzheimer’s Disease Prevention

Unifiram is being studied for its potential in preventing Alzheimer’s disease . As a cognition enhancer, it could potentially slow down the cognitive decline associated with this disease.

Attention-Deficit Disorder Treatment

Research is being conducted to explore the use of Unifiram in treating attention-deficit disorder . Its cognition-enhancing properties could potentially help improve focus and attention span in individuals with this condition.

Dementia Treatment

Unifiram is also being studied for its potential in treating various forms of dementia . By enhancing cognition, it could potentially help improve the quality of life for individuals suffering from dementia.

Neuropathic Pain Relief

Interestingly, some compounds related to Unifiram have been found to exhibit analgesic activity on a rat model of neuropathic pain . This suggests a potential application of Unifiram in pain management, although more research is needed in this area.

Safety and Hazards

As of now, there have not yet been any formal human studies conducted on Unifiram’s effects or potential toxicity . Despite this lack of data, it is still commonly sold online . Therefore, it is important for people to exercise caution when taking Unifiram or similar smart drugs, as their long-term safety profiles remain unknown at this time .

Future Directions

Unifiram is currently being studied for its potential antiamnesic and other nootropic effects . While much of the research surrounding it has been conducted on animals, Unifiram has already shown far greater potency than Piracetam . Research into Unifiram continues as it could unlock unprecedented cognitive potential for humans .

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRTZFZAFBIBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432024
Record name UNIFIRAM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unifiram

CAS RN

272786-64-8
Record name 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272786-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Unifiram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNIFIRAM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNIFIRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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